molecular formula C19H16N4O B1240569 4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol

4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol

Cat. No. B1240569
M. Wt: 316.4 g/mol
InChI Key: TZUHTYIMCNBSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol is a member of imidazoles.

Scientific Research Applications

Catalytic Activity in Chemical Reactions

Research into related imidazo[1,5-a]pyridine-based ligands and their complexes with various metals like Co, Cu, Ni, and Pd has shown that these compounds can act as effective catalysts in chemical reactions like the Heck reaction. This underscores the potential of similar compounds, such as 4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol, in catalysis and synthetic chemistry (Ardizzoia et al., 2018).

Antifungal Properties

Compounds structurally similar to 4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol have demonstrated significant antifungal properties. For instance, pyrazolo[1,5-a]pyrimidines derivatives have shown effectiveness against phytopathogenic fungi, suggesting potential applications in agriculture and medicine (Zhang et al., 2016).

Enzyme Inhibition and Antioxidant Activity

Studies on pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar structural motif with 4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol, have shown that these compounds can act as inhibitors of enzymes like aldose reductase, a target for diabetic complications. Additionally, they exhibit significant antioxidant properties, making them potentially useful in combating oxidative stress-related diseases (La Motta et al., 2007).

Antineoplastic Activity

Related compounds, such as benzimidazole condensed ring systems with imidazo[1,2-a]pyrimidine derivatives, have shown promise as antineoplastic agents, indicating potential in cancer research and treatment. These compounds have demonstrated varying degrees of effectiveness against different cancer cell lines (Abdel-Hafez, 2007).

Fluorescent Properties

Imidazo[1,2-a]pyridine-based compounds, similar to 4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol, have been explored for their fluorescent properties, which could have applications in materials science, especially in the development of novel fluorescent organic compounds (Tomoda et al., 1999).

properties

Product Name

4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-[3-(3-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C19H16N4O/c1-13-4-2-5-15(12-13)21-18-17(14-6-8-16(24)9-7-14)22-19-20-10-3-11-23(18)19/h2-12,21,24H,1H3

InChI Key

TZUHTYIMCNBSJD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
Reactant of Route 2
4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
Reactant of Route 3
4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
Reactant of Route 4
4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
Reactant of Route 5
4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol
Reactant of Route 6
4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol

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